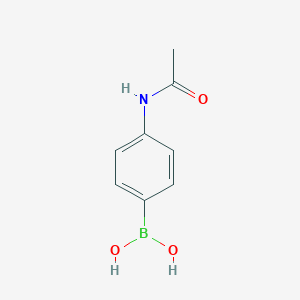

4-Acetamidophenylboronic acid

Overview

Description

4-Acetamidophenylboronic acid (4-APBA) is an important organic compound that has been widely used in scientific research and laboratory experiments. It is a colorless solid with a molecular weight of 181.06 g/mol and a melting point of approximately 160-162°C. 4-APBA is primarily used as a reagent in organic synthesis and as a building block for the synthesis of various compounds. It is also used in the preparation of boronic acid derivatives, which are widely used in medicinal chemistry and biochemistry.

Scientific Research Applications

It serves as a key starting material in the synthesis of novel pyridazinones, thiazoles derivatives, and other heterocycles, which show potential antimicrobial activities (El-Hashash, Essawy, & Fawzy, 2014).

It is involved in the formation of N-arachidonoylphenolamine (AM404) through conjugation with arachidonic acid in the brain and spinal cord, playing a role in pain and thermoregulatory pathways (Högestätt et al., 2005).

O-acetamidophenylboronic acids are novel agents for bioconjugation reactions involving carbohydrate moieties, offering applications in biochemistry and molecular biology (Cai & Keana, 1991).

The electrochemical reaction of p-acetamidophenylboronic acid could be utilized in the development of electrically controlled drug delivery systems under neutral pH conditions (Sato et al., 2021).

Its derivatives, such as perfluoroalkylated phenylboronic acid, show applications in biological and material sciences due to their binding capabilities with polyols under physiological pH (Shiino et al., 1993).

It is also involved in the crystallization-induced formation of boron-centered spirocyclic systems, demonstrating an unusual packing structure (Pappin et al., 2017).

Safety and Hazards

4-Acetamidophenylboronic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

4-Acetamidophenylboronic acid is primarily used as a reactant in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the organic groups that participate in this reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including kinase inhibitors and modulators of survival motor neuron protein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should also be prevented .

Biochemical Analysis

Biochemical Properties

The role of 4-Acetamidophenylboronic acid in biochemical reactions is primarily as a reactant. It is involved in the synthesis of TpI2 kinase inhibitors and the biological evaluation of modulators of survival motor neuron protein

Molecular Mechanism

It is known to participate in cross-coupling reactions with conjugated dienes or terminal alkenes or diazoesters

properties

IUPAC Name |

(4-acetamidophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEWTHXZHHATTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370427 | |

| Record name | 4-Acetamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101251-09-6 | |

| Record name | 4-Acetamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetamidophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

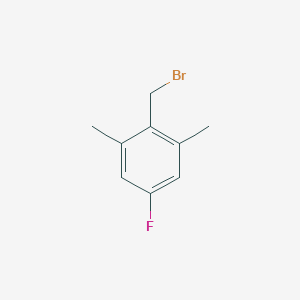

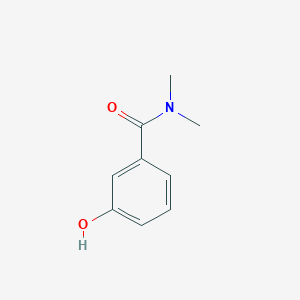

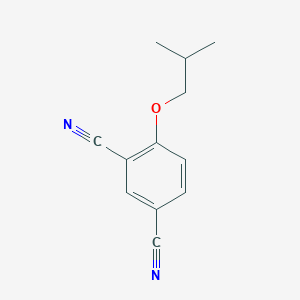

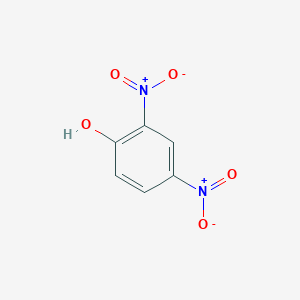

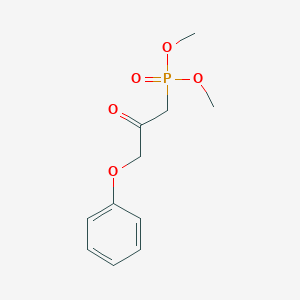

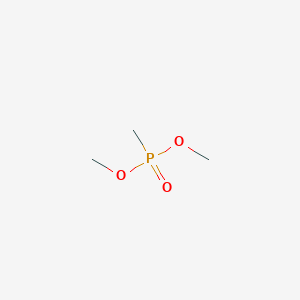

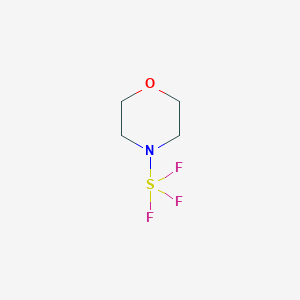

Feasible Synthetic Routes

Q & A

Q1: How does 4-Acetamidophenylboronic acid compare to Acetaminophen in terms of analgesic effects and potential liver toxicity?

A1: Research suggests that this compound exhibits a stronger analgesic effect compared to Acetaminophen at equimolar doses in a hot plate test using C57bl/6 mice. [] This enhanced effect is attributed to its higher affinity for the TRPV1 channel, a key target involved in pain perception. [] Interestingly, this compound demonstrated a safer profile regarding hepatotoxicity. Mice treated with this compound did not exhibit elevated liver enzyme activity, unlike those administered with Acetaminophen, which showed dose-dependent increases. [] Histological analysis revealed less severe cellular damage in the liver tissues of this compound treated mice compared to Acetaminophen groups. [] Furthermore, this compound presented a higher LD50 value (409 mg/kg) than Acetaminophen (338 mg/kg), further supporting its potentially safer profile. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.